![molecular formula C5H5ClN2O3S2 B1267639 2-Acetamido-1,3-thiazole-5-sulfonyl chloride CAS No. 69812-30-2](/img/structure/B1267639.png)
2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Overview
Description
2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a synthetic intermediate used in the preparation of various heterocyclic compounds, particularly those containing the thiazole ring system . Its IUPAC name is 2-acetamido-1H-1lambda3-thiazole-5-sulfonyl chloride .
Synthesis Analysis
A reported method for its synthesis involves the reaction of 2-acetamidothiazole with chlorosulfonic acid. It’s also mentioned that thiazole synthesis can be achieved from simple aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as a green oxidant .Molecular Structure Analysis
The molecular formula of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is C5H5ClN2O3S2 . Its molecular weight is 240.7 g/mol.Chemical Reactions Analysis
The reactivity of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride can be exploited in various organic transformations, potentially contributing to the development of new synthetic methodologies and the exploration of novel reaction mechanisms.Physical And Chemical Properties Analysis
The physical form of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is solid . Its SMILES string is CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines . The compound could potentially be used in the development of new antitumor and cytotoxic drugs .
Biological Activities
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Mechanism of Action
While the specific research applications of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride itself are limited, its potential lies in its use as a building block for the synthesis of more complex molecules with diverse functionalities.
Safety and Hazards
properties
IUPAC Name |
2-acetamido-1,3-thiazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOHVKFYBJLEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990077 | |
Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69812-30-2 | |
Record name | 2-Acetamidothiazole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69812-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 69812-30-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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